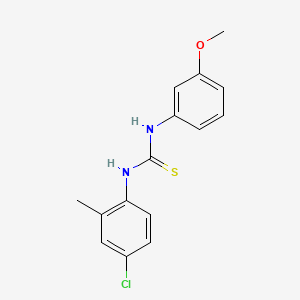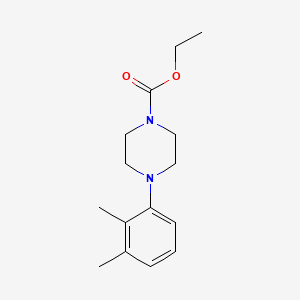![molecular formula C14H18ClNO2 B5800978 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine, also known as CDP, is a chemical compound that has been widely studied for its potential therapeutic applications. CDP belongs to a class of compounds called nootropics, which are substances that enhance cognitive function without causing significant side effects.
作用机制
The exact mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain, including acetylcholine and dopamine. It may also enhance the activity of certain enzymes that are involved in the production of energy in the brain.
Biochemical and Physiological Effects
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function. 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has also been shown to increase the activity of certain enzymes involved in energy production in the brain, which may improve overall brain function.
实验室实验的优点和局限性
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have low toxicity and few side effects. However, one limitation of using 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine in lab experiments is that it may not accurately reflect the effects of the compound in humans, as animal models may not accurately represent human physiology.
未来方向
There are a number of future directions for research on 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine. One area of interest is the potential use of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the potential use of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine in enhancing cognitive function in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine and its effects on the brain.
合成方法
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with acetyl chloride to form 1-(4-chloro-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with pyrrolidine to produce the final product, 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine.
科学研究应用
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-7-12(8-11(2)14(10)15)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSAUDKDAPIOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)


![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)


![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)